molecular formula C15H16N4OS2 B14932935 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14932935
M. Wt: 332.4 g/mol
InChI Key: VWVHXAPUOULBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains thiazole, thiophene, and pyrazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their assembly into the final compound. Common synthetic routes include:

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Pyrazole Ring: Pyrazoles can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Formation of Thiophene Ring: Thiophenes are often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The individual rings are then coupled using various reagents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other heterocyclic compounds containing thiazole, thiophene, and pyrazole rings.

    Examples: Thiazole-based antibiotics, thiophene-containing anti-inflammatory agents, pyrazole-derived kinase inhibitors.

Uniqueness

    Structural Features: The unique combination of thiazole, thiophene, and pyrazole rings in a single molecule.

    Biological Activity: Potential for diverse biological activities due to the presence of multiple heterocyclic rings.

    Synthetic Accessibility: The compound’s synthesis may offer advantages in terms of yield, purity, and scalability.

Properties

Molecular Formula

C15H16N4OS2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4OS2/c1-4-10-9(2)22-15(16-10)17-14(20)12-8-11(18-19(12)3)13-6-5-7-21-13/h5-8H,4H2,1-3H3,(H,16,17,20)

InChI Key

VWVHXAPUOULBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.